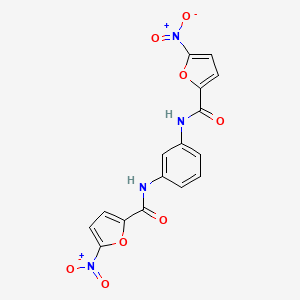
N,N'-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) consists of a benzene ring substituted with two 5-nitrofuran-2-carboxamide groups at the 1 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxylic acid. This acid is then reacted with an appropriate amine to form the carboxamide .
Industrial Production Methods
Industrial production of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid and acetic anhydride, followed by amide formation under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can interact with bacterial DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately causing cell death . The compound targets multiple pathways, making it effective against a broad range of microorganisms .
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual nitrofuran groups enhance its antimicrobial activity and broaden its spectrum of action compared to other nitrofuran derivatives .
特性
分子式 |
C16H10N4O8 |
|---|---|
分子量 |
386.27 g/mol |
IUPAC名 |
5-nitro-N-[3-[(5-nitrofuran-2-carbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H10N4O8/c21-15(11-4-6-13(27-11)19(23)24)17-9-2-1-3-10(8-9)18-16(22)12-5-7-14(28-12)20(25)26/h1-8H,(H,17,21)(H,18,22) |
InChIキー |
IWZPCFQGPRZNSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















